2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Vue d'ensemble

Description

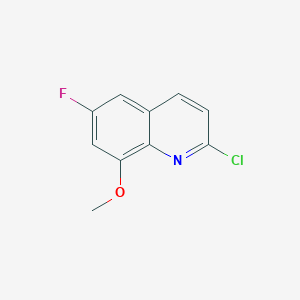

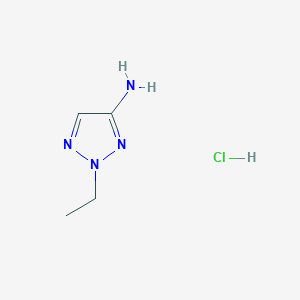

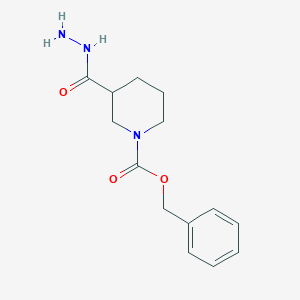

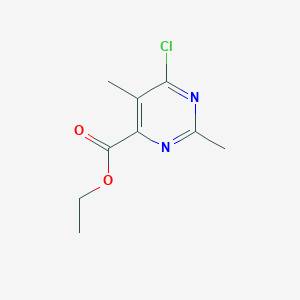

“2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine” is a chemical compound with the CAS Number: 1231943-08-0. It has a molecular weight of 194.62 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Characterization

- Pyrimidine, a key component of nucleic acids, is noted for its potential application in AIDS chemotherapy. Pyrazole nuclei, being versatile heterocyclic compounds, are increasingly significant in drug design due to their pharmacological therapeutic potentials. A study focused on the cost-effective synthesis of pyrazole-based pyrimidine scaffolds, which could be candidates for biological activity and pharmacological potential studies in new drug discovery (Ajani et al., 2019).

Antiviral Properties

- A research program aimed at designing new chemical entities led to the discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties. These compounds showed a significant improvement in antiviral activity and were found to inhibit the cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).

Cytoprotective Antiulcer Activity

- Pyrimidine derivatives, including pyrazolylpyrimidines, were synthesized and evaluated for cytoprotective antiulcer activity. Among these, specific derivatives showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats (Ikeda et al., 1996).

Antibacterial Activity

- New series of pyrimidine derivatives with a pyrazolo[3, 4-d]pyrimidine nucleus were synthesized and evaluated for their antibacterial activity against different types of bacteria. Some compounds demonstrated high inhibition activity (Zimam, 2014).

Anticancer Properties

- Pyrazole derivatives, including pyrazolo pyrimidines, have been structurally mimicked by biogenic purines and have shown high chemical and pharmacologic importance. Specific compounds demonstrated in vitro antiproliferative activity superior to existing anticancer agents (Jose, 2017).

Insecticidal and Antimicrobial Potential

- Pyrimidine-linked pyrazole heterocyclics synthesized by microwave irradiation were evaluated for their insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Herbicidal Evaluation

- Novel pyrazolylpyrimidine derivatives were synthesized and showed good herbicidal activity against certain plants, indicating potential applications in pest management (Ma et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mécanisme D'action

Target of Action

Pyrazole derivatives, which include 2-chloro-5-(1-methyl-1h-pyrazol-4-yl)pyrimidine, are known for their anti-inflammatory activity and cox inhibition .

Mode of Action

Pyrazolopyrimidine, a similar compound, is known to act as a bioisostere of adenine and retains the main interactions of atp at the kinase domain .

Biochemical Pathways

Pyrazolopyrimidine, a similar compound, is known to have great potential as cdk inhibition .

Result of Action

Pyrazolopyrimidine, a similar compound, has shown superior cytotoxic activities against certain cell lines .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Analyse Biochimique

Biochemical Properties

It is known that pyrazole derivatives, to which this compound belongs, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Molecular Mechanism

It is known that pyrazole derivatives can undergo Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization , which could potentially influence its interactions with biomolecules and its effects at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine over time in laboratory settings have not been extensively studied. It is known that the compound is stable under normal conditions and is stored in an inert atmosphere .

Propriétés

IUPAC Name |

2-chloro-5-(1-methylpyrazol-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVONNVFQLOLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)